2-cyclopropyl-N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}acetamide
Description
Properties
IUPAC Name |
2-cyclopropyl-N-[2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO3/c19-15(11-18-17(20)10-12-3-4-12)13-5-7-14(8-6-13)16-2-1-9-21-16/h1-2,5-9,12,15,19H,3-4,10-11H2,(H,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOKCVJBYOLTILZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CC(=O)NCC(C2=CC=C(C=C2)C3=CC=CO3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-cyclopropyl-N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}acetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the furan ring: This can be achieved through the cyclodehydration of dicarbonyl compounds via the Paal-Knorr synthesis or the Feist-Bénary cyclocondensation.
Introduction of the cyclopropyl group: This step often involves the use of cyclopropanation reactions, which can be catalyzed by transition metals such as copper or palladium.
Attachment of the hydroxyethyl group: This can be accomplished through nucleophilic substitution reactions, where a hydroxyethyl group is introduced to the furan ring.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of continuous flow reactors, which allow for better control over reaction parameters and scalability.
Chemical Reactions Analysis
Types of Reactions
2-cyclopropyl-N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}acetamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan derivatives with different functional groups.
Reduction: The compound can be reduced to form corresponding alcohols or amines.
Substitution: The hydroxyethyl group can be substituted with other nucleophiles to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and halides can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the furan ring can yield furan-2-carboxylic acid, while reduction can produce 2-cyclopropyl-N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}amine .
Scientific Research Applications
2-cyclopropyl-N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}acetamide has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-cyclopropyl-N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}acetamide involves its interaction with specific molecular targets and pathways. The furan ring and hydroxyethyl group allow it to form hydrogen bonds and other interactions with enzymes and receptors, potentially modulating their activity . The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Features and Physicochemical Properties
The compound shares its acetamide core with several analogs but differs in substituents, which critically influence its physicochemical and biological behavior. Below is a comparative analysis with key analogs from literature:
Key Observations:
- Cyclopropyl vs.
- Furan vs. Fluorophenyl : The furan-2-yl group in the target compound introduces electron-rich aromatic character, contrasting with the electron-withdrawing fluorine in . This difference may influence π-π stacking interactions in receptor binding.
- Hydroxyethyl Side Chain: The polar hydroxyethyl group in the target compound likely improves aqueous solubility compared to non-polar substituents (e.g., cyclohexyl in or bicyclic cores in ).
Anti-Exudative Activity:
- Furan-containing acetamides, such as those in , demonstrated anti-exudative activity at 10 mg/kg, comparable to diclofenac sodium (8 mg/kg). The target compound’s furan moiety may confer similar activity, though the cyclopropyl group could modulate potency or duration of action .
Anti-Inflammatory and Analgesic Potential:
- Phenoxy acetamide derivatives (e.g., ) showed anti-inflammatory and analgesic effects, attributed to their ability to inhibit cyclooxygenase (COX) or interact with G-protein-coupled receptors. The target compound’s hydroxyethyl group may enhance hydrogen bonding with inflammatory targets, while the cyclopropyl group could reduce off-target interactions compared to bulkier substituents .
Receptor Binding Profiles:
Research Findings and Implications
- Structural Advantages: The cyclopropyl group in the target compound may offer superior metabolic stability compared to cyclohexyl or norbornane-containing analogs .
- Activity Predictions : Based on furan-containing analogs , the target compound is hypothesized to exhibit anti-exudative or anti-inflammatory activity, though its efficacy relative to diclofenac requires experimental validation.
- Knowledge Gaps: Limited data on the target compound’s melting point, solubility, and in vivo activity necessitate further characterization.
Q & A
Q. How can researchers optimize the synthesis of 2-cyclopropyl-N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}acetamide to improve yield and purity?
Methodological Answer: Synthesis optimization often involves multi-step reactions. For cyclopropyl-acetamide derivatives, a common approach includes:
Cyclopropane ring formation : Use cyclopropane precursors (e.g., vinylcyclopropanes) under palladium-catalyzed cross-coupling conditions .
Amide bond formation : Employ carbodiimide coupling agents (e.g., EDC/HOBt) for efficient conjugation of the hydroxyethyl group to the acetamide core .
Solvent and temperature control : Polar aprotic solvents (DMF, DCM) at 0–25°C minimize side reactions.
Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization improves purity. Validate via HPLC (C18 column, acetonitrile/water mobile phase) .
Q. What spectroscopic techniques are critical for confirming the structural integrity of this compound?
Methodological Answer:
- NMR spectroscopy :
- ¹H NMR : Identify cyclopropyl protons (δ 0.5–1.5 ppm), furan ring protons (δ 6.3–7.4 ppm), and hydroxyethyl protons (δ 3.5–4.5 ppm) .
- ¹³C NMR : Confirm carbonyl (δ 165–175 ppm) and cyclopropyl carbons (δ 8–15 ppm) .
- IR spectroscopy : Detect amide C=O stretch (~1650 cm⁻¹) and hydroxyl O-H stretch (~3300 cm⁻¹) .
- Mass spectrometry (HRMS) : Verify molecular weight (e.g., [M+H]+ ion) with <3 ppm error .
Advanced Research Questions
Q. How can researchers investigate the biological activity of this compound against specific enzyme targets?
Methodological Answer:
Target selection : Prioritize enzymes with known interactions with cyclopropyl or furan motifs (e.g., cytochrome P450, kinases) .
In vitro assays :
- Enzyme inhibition : Use fluorogenic substrates or ELISA to measure IC₅₀ values.
- Binding affinity : Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify dissociation constants (Kd) .
Cellular assays : Evaluate cytotoxicity (MTT assay) and target engagement (western blotting for downstream biomarkers) .
Q. What strategies resolve contradictions in solubility and bioavailability data for this compound?
Methodological Answer:
- Solubility enhancement :
- Co-solvents : Use DMSO/PBS mixtures (≤1% DMSO) for in vitro studies .
- Salt formation : Test hydrochloride or sodium salts to improve aqueous solubility .
- Bioavailability assessment :
- Permeability : Caco-2 cell monolayer assays to predict intestinal absorption.
- Metabolic stability : Liver microsome assays (human/rodent) to measure intrinsic clearance .
Q. How can computational modeling guide the design of derivatives with enhanced activity?
Methodological Answer:
Molecular docking : Use AutoDock Vina or Schrödinger Suite to predict binding modes to target proteins (e.g., kinases, GPCRs) .
QSAR modeling : Correlate substituent effects (e.g., cyclopropyl vs. methyl groups) with bioactivity data to prioritize synthetic targets .
ADMET prediction : SwissADME or pkCSM to forecast pharmacokinetic properties (e.g., logP, BBB permeability) .
Q. What experimental approaches address discrepancies in reported biological activity across studies?
Methodological Answer:
- Orthogonal assays : Combine enzymatic assays (e.g., fluorescence-based) with cellular reporter systems (e.g., luciferase) to confirm target specificity .
- Batch-to-batch variability analysis : Use LC-MS to verify compound purity (>95%) and exclude degradation products .
- Positive/Negative controls : Include known inhibitors/agonists (e.g., staurosporine for kinase assays) to validate experimental conditions .
Q. How can in vivo studies be designed to evaluate the therapeutic potential of this compound?
Methodological Answer:
Animal models : Select disease-specific models (e.g., xenograft mice for anticancer studies) .
Dosing regimen :
- Pharmacokinetics (PK) : Intravenous/oral administration with blood sampling at 0, 1, 4, 8, 24h to measure AUC and half-life .
- Pharmacodynamics (PD) : Monitor biomarker levels (e.g., serum cytokines) post-treatment.
Toxicity screening : Assess liver/kidney function (ALT, BUN levels) and histopathology .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
